molecular formula C7H5N3O3 B12363360 6-Nitro-1,6-dihydrobenzimidazol-2-one

6-Nitro-1,6-dihydrobenzimidazol-2-one

Cat. No.: B12363360
M. Wt: 179.13 g/mol
InChI Key: QHYPAJDMPDPMBZ-UHFFFAOYSA-N
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Preparation Methods

Scientific Research Applications

Pharmacological Properties

Antiparasitic Activity
Research indicates that compounds derived from the benzimidazole scaffold, including 6-nitro derivatives, exhibit significant antiparasitic activity. For instance, studies have demonstrated that certain benzimidazole derivatives can effectively inhibit the growth of intestinal unicellular parasites such as Giardia intestinalis and Entamoeba histolytica, with some compounds showing higher potency than traditional treatments like benznidazole . The mechanism of action is primarily linked to the compound's ability to interfere with the parasite's metabolic pathways through reductive metabolism .

Antimicrobial and Antitumoral Properties
Beyond antiparasitic effects, 6-nitro-1,6-dihydrobenzimidazol-2-one derivatives have been investigated for their antimicrobial and antitumoral properties. The benzimidazole moiety is recognized for its broad-spectrum activity against various pathogens and cancer cells. Research has shown that these compounds can act as effective agents against both bacterial and fungal infections, as well as demonstrating cytotoxic effects on cancer cell lines .

Case Study 1: Antiparasitic Efficacy

In a study evaluating the antiparasitic efficacy of various benzimidazole derivatives, this compound was found to exhibit an IC50 value significantly lower than that of standard treatments against Trichomonas vaginalis, indicating its potential as a therapeutic agent in treating parasitic infections .

Case Study 2: Antitumoral Activity

Another investigation focused on the antitumoral properties of 6-nitro derivatives revealed that certain synthesized compounds showed promising cytotoxic activity against human cancer cell lines. The study highlighted the structure-activity relationship (SAR), suggesting that modifications to the nitro group enhance biological activity .

Potential Applications

The diverse applications of this compound can be summarized as follows:

Application AreaDescription
Antiparasitic Effective against intestinal and urogenital tract parasites; potential alternative to existing treatments.
Antimicrobial Broad-spectrum activity against bacteria and fungi; useful in developing new antimicrobial agents.
Antitumoral Cytotoxic effects on various cancer cell lines; potential for development into anticancer drugs.
Energetic Materials Some derivatives exhibit high thermal stability and energetic characteristics suitable for military applications .

Comparison with Similar Compounds

  • 5-Nitrobenzimidazole
  • 2-Nitrobenzimidazole
  • 4-Nitrobenzimidazole

Comparison: 5-Nitro-2-benzimidazolinone is unique due to its specific substitution pattern and the presence of the benzimidazolinone ring. This structural feature imparts distinct chemical and biological properties compared to other nitrobenzimidazole derivatives .

Biological Activity

6-Nitro-1,6-dihydrobenzimidazol-2-one (C7H5N3O3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H5N3O3
  • Molecular Weight : 179.13 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC2=NC(=O)NC2=CC1N+[O-]

Synthesis

The synthesis of this compound typically involves nitration reactions using nitric and sulfuric acids. Variations in reaction conditions can lead to different derivatives with potentially distinct biological activities .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various gram-positive and gram-negative bacteria, as well as fungal strains. It was particularly noted for its moderate activity against Mycobacterium tuberculosis .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may disrupt cellular functions, leading to antimicrobial or anticancer effects .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against gram-positive and negative bacteria; moderate activity against M. tuberculosis
AnticancerInduces apoptosis in cancer cell lines
MechanismInteraction with cellular targets; reduction of nitro group to reactive intermediates

Case Study: Antimicrobial Evaluation

In a detailed study, various derivatives of this compound were synthesized and tested for their antibacterial properties. The results indicated that certain modifications enhanced the compound's efficacy against resistant bacterial strains, suggesting a pathway for developing new antimicrobial agents .

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of this compound derivatives. The study found that these compounds could inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase. This highlights their potential as therapeutic agents in oncology .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

6-nitro-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-4H,(H,9,11)

InChI Key

QHYPAJDMPDPMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC2=CC1[N+](=O)[O-]

Origin of Product

United States

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